Biochemical Selectivity: KA2507 vs. Ricolinostat and Citarinostat Across the HDAC Family
KA2507 is a highly selective HDAC6 inhibitor (IC₅₀ = 2.5 nM) with minimal activity against class I HDACs. In a head-to-head biochemical panel, KA2507 demonstrated an IC₅₀ of 9,895 nM for HDAC1, yielding a selectivity ratio of ~3,958-fold for HDAC6 over HDAC1. In contrast, the clinical HDAC6 inhibitors Ricolinostat (ACY-1215) and Citarinostat (ACY-241) showed HDAC1 IC₅₀ values of 332 nM and 153 nM, respectively—representing only ~15-fold and ~55-fold selectivity [1]. This >70-fold greater selectivity for KA2507 over its nearest clinical competitor represents a quantifiable, decision-relevant differentiator for studies requiring HDAC6-specific pharmacology.
| Evidence Dimension | Biochemical selectivity (HDAC6 vs HDAC1 IC₅₀ ratio) |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 2.5 nM; HDAC1 IC₅₀ = 9,895 nM; Ratio ≈ 3,958 |
| Comparator Or Baseline | Ricolinostat: HDAC6 IC₅₀ = 22 nM, HDAC1 IC₅₀ = 332 nM, Ratio ≈ 15; Citarinostat: HDAC6 IC₅₀ = 2.8 nM, HDAC1 IC₅₀ = 153 nM, Ratio ≈ 55 |
| Quantified Difference | KA2507 biochemical selectivity window is ~264-fold larger than Ricolinostat and ~72-fold larger than Citarinostat |
| Conditions | In vitro biochemical enzyme inhibition assays against recombinant human HDAC isoforms 1–11 |
Why This Matters
This extreme selectivity window directly reduces the probability of class I HDAC-driven toxicities, making KA2507 the preferred tool compound for experiments requiring clean HDAC6 target engagement without confounding class I effects.
- [1] Tsimberidou, A. M., et al. (2021). Clinical Cancer Research, 27(13), 3584–3594. Table 1: Biochemical IC₅₀ values of KA2507, Ricolinostat, and Citarinostat against HDAC family enzymes. View Source
